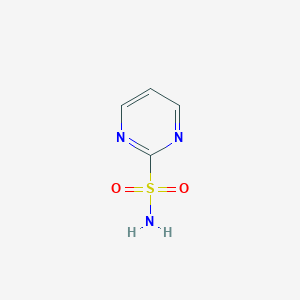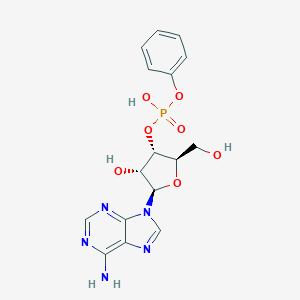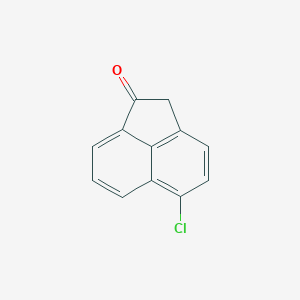
5-Chloroacenaphthenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroacenaphthenone is a chemical compound that belongs to the family of acenaphthene derivatives. It is characterized by the presence of a chlorine atom attached to the acenaphthene structure. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
The preparation of 5-Chloroacenaphthenone can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the acenaphthene ring .
Another method involves the use of triphosgene as a chlorination reagent. This approach is efficient and can be optimized for high yields by adjusting reaction conditions such as temperature, time, and solvent choice .
Análisis De Reacciones Químicas
5-Chloroacenaphthenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Chloroacenaphthenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fluorescent dyes and pharmaceuticals.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Medicine: In medical research, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Chloroacenaphthenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes and pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Chloroacenaphthenone can be compared with other acenaphthene derivatives, such as:
Acenaphthenequinone: This compound is similar in structure but lacks the chlorine atom. It is used in the synthesis of heterocyclic compounds and has applications in photochemistry.
5-Bromoacenaphthen-1-one: This derivative has a bromine atom instead of chlorine. It exhibits similar reactivity but may have different physical properties and applications.
Acenaphthylene: This compound is an unsaturated derivative of acenaphthene and is used in the synthesis of various organic compounds, including polymers and dyes.
This compound is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
5-chloro-2H-acenaphthylen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYNKVSELKHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
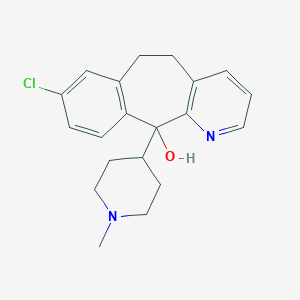


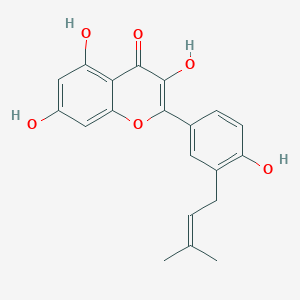


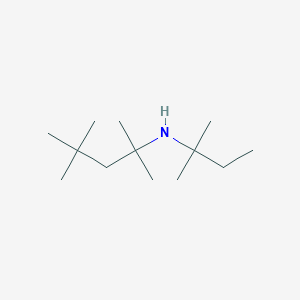
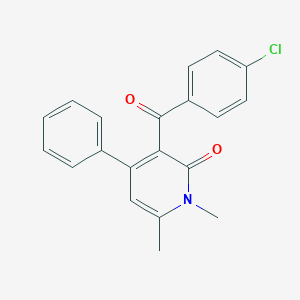
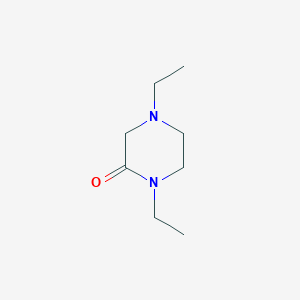
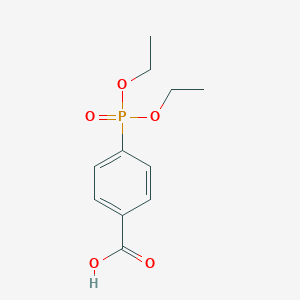
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

